molecular formula C11H13N3 B181993 3-Methyl-1-(p-tolyl)-1H-pyrazol-5-amine CAS No. 62535-60-8

3-Methyl-1-(p-tolyl)-1H-pyrazol-5-amine

Cat. No. B181993
CAS RN: 62535-60-8
M. Wt: 187.24 g/mol
InChI Key: WQUNBEPKWJLYJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the solvent-less reaction of ethyl acetoacetate with phenyl hydrazine or methyl hydrazine has been described, affording quantitatively, 1-phenyl-3-methyl-5-pyrazolone or 1,3-dimethyl-5-pyrazolone, respectively .

Scientific Research Applications

1. Antimicrobial Activities of 1,2,3-Triazole Hybrids

  • Application Summary: The compound is used in the synthesis of 1,2,3-triazole hybrids with amine-ester functionality. These hybrids have notable therapeutic importance due to their antimicrobial activities .
  • Methods of Application: The synthesis involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
  • Results: In vitro assay of developed synthetics with different microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae have been conducted. Moderate to excellent activity was observed from majority of the compounds against the tested strains .

2. Potential Antibacterial Agents

  • Application Summary: The compound is used in the design and synthesis of novel triazole-containing pyrazole ester derivatives. These derivatives are evaluated as potential topoisomerase II inhibitors and antibacterial agents .
  • Methods of Application: A series of novel triazole-containing pyrazole ester derivatives were designed and synthesized .
  • Results: Compound 4d exhibited the most potent antibacterial activity with Minimum inhibitory concentration (MIC) values of 4 µg/mL, 2 µg/mL, 4 µg/mL, and 0.5 µg/mL against Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, and Salmonella gallinarum, respectively .

Safety And Hazards

The safety data sheet for 1-p-Tolyl-3-methyl-5-pyrazolone indicates that it may cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

5-methyl-2-(4-methylphenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-3-5-10(6-4-8)14-11(12)7-9(2)13-14/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUNBEPKWJLYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7069576
Record name 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-
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Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(p-tolyl)-1H-pyrazol-5-amine

CAS RN

62535-60-8
Record name 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine
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Record name 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-
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Record name 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-
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Record name 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-
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Record name 3-methyl-1-(p-tolyl)-1H-pyrazol-5-amine
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Record name 3-Methyl-1-(p-tolyl)-1H-pyrazol-5-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Jiang, W Fan, MY Sun, Q Ye, SL Wang… - The Journal of …, 2014 - ACS Publications
New multicomponent domino reactions of arylglyoxals with pyrazol-5-amines have been established, providing selective access to unprecedented pyrazolo-fused 1,7-naphthyridines, 1,…
Number of citations: 62 pubs.acs.org
TS Rizbayeva, AV Smolobochkin… - The Journal of …, 2023 - ACS Publications
Herein, we report a highly regioselective one-pot synthesis of pyrazolo[3,4-b]pyridines via the reaction of 3-arylidene-1-pyrrolines with aminopyrazoles. The reaction proceeds through …
Number of citations: 4 pubs.acs.org
M Shanthi, K Perumal, S Sivalingam, A Puhazhendhi… - Synlett, 2023 - thieme-connect.com
A new approach was developed for the thiolation of halogenated pyrazole-5-amines under blue LED irradiation in metal-free conditions. This efficient and practical approach enabled …
Number of citations: 2 www.thieme-connect.com
R Saritha, SB Annes, K Perumal… - The Journal of …, 2022 - ACS Publications
A dimethyl sulfoxide-assisted and iodine/ascorbic acid-catalyzed simple approach to pyrazolo[1,5-a]quinoline thioether derivatives 22 is described. The compounds were identified …
Number of citations: 3 pubs.acs.org

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